molecular formula C12H12BrN3O B7779062 1-Benzyl-3-carbamoylpyrazin-1-ium bromide

1-Benzyl-3-carbamoylpyrazin-1-ium bromide

Cat. No.: B7779062
M. Wt: 294.15 g/mol
InChI Key: NFWYIJTYGRKVTG-UHFFFAOYSA-N
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Description

1-Benzyl-3-carbamoylpyrazin-1-ium bromide is a chemical compound with the molecular formula C₁₂H₁₂BrN₃O and a molecular weight of 294.15 g/mol It is characterized by its pyrazine ring structure, which is substituted with a benzyl group and a carbamoyl group, and is paired with a bromide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-carbamoylpyrazin-1-ium bromide typically involves the reaction of pyrazine derivatives with benzyl bromide and a suitable carbamoylating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-carbamoylpyrazin-1-ium bromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl pyrazine oxides, while reduction could produce benzyl amines .

Mechanism of Action

The mechanism of action of 1-Benzyl-3-carbamoylpyrazin-1-ium bromide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-3-carbamoylpyrazin-1-ium bromide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

4-benzylpyrazin-4-ium-2-carboxamide;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O.BrH/c13-12(16)11-9-15(7-6-14-11)8-10-4-2-1-3-5-10;/h1-7,9H,8H2,(H-,13,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWYIJTYGRKVTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=CC(=NC=C2)C(=O)N.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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